molecular formula C10H19NO4 B173865 Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) CAS No. 197579-95-6

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI)

Cat. No.: B173865
CAS No.: 197579-95-6
M. Wt: 217.26 g/mol
InChI Key: UWYAMTCRMBVNOW-UHFFFAOYSA-N
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Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) is a protected glycine derivative featuring a tert-butoxycarbonyl (Boc) group on the amino terminus and an isopropyl ester on the carboxyl terminus. The Boc group serves as a temporary protecting group in peptide synthesis, shielding the amino group during coupling reactions, while the isopropyl ester modulates solubility and reactivity. This compound is primarily used as an intermediate in organic and peptide synthesis, offering a balance between stability and ease of deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .

Molecular Formula: C₁₁H₂₁NO₄ Molecular Weight: 231.29 g/mol Key Applications:

  • Intermediate in solid-phase peptide synthesis (SPPS).
  • Building block for modified amino acids in drug discovery.
  • Substrate for enzymatic or chemical modifications requiring selective deprotection.

Properties

IUPAC Name

propan-2-yl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-7(2)14-8(12)6-11-9(13)15-10(3,4)5/h7H,6H2,1-5H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYAMTCRMBVNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Boc-Protection Strategies for Glycine Derivatives

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for amino acids during solid-phase peptide synthesis. For glycine derivatives, Boc protection typically involves reacting glycine with di-tert-butyl dicarbonate [(Boc)₂O] under alkaline conditions. A landmark patent (CN104276964A) details an aqueous-phase synthesis that eliminates traditional organic solvents, achieving 93.87% yield through controlled reagent addition .

Key parameters for this method include:

  • pH control : Maintaining reaction pH ≥10 using sodium bicarbonate ensures efficient nucleophilic attack by glycine’s amine group on (Boc)₂O .

  • Temperature modulation : Room-temperature reactions (20–25°C) prevent racemization while allowing complete conversion within 8 hours .

  • Impurity management : Sequential hexane extractions remove unreacted (Boc)₂O and byproducts before acidification to pH 1–3 for product isolation .

Comparative studies show this approach reduces dichloromethane usage by 78% compared to classical methods, aligning with green chemistry principles .

Isopropyl Esterification Techniques

Following Boc protection, esterification with isopropyl alcohol introduces the 1-methylethyl ester moiety. Patent EP1156999B1 describes a two-step process utilizing N-hydroxysuccinimide (NHS) activation :

Step 1: NHS Ester Formation

Reaction in tetrahydrofuran (THF) with dicyclohexylcarbodiimide (DCC) achieves 89% conversion at 0–5°C .

Step 2: Alcoholysis with Isopropyl Alcohol

Triethylamine catalysis in anhydrous THF provides 83% isolated yield after 12 hours at 25°C .

Critical Process Parameters :

ParameterOptimal RangeImpact on Yield
DCC Equivalents1.05–1.10Prevents oligomerization
THF Water Content<50 ppmMinimizes hydrolysis
Reaction Temperature0–5°C (Step 1); 25°C (Step 2)Controls reaction exotherm

One-Pot Protection-Esterification Approaches

Recent advancements combine Boc protection and esterification in a single reactor. A 2024 study (patent pending) demonstrates:

Reaction Conditions :

  • Solvent: Dimethylacetamide (DMAc)

  • Base: Potassium carbonate (2.5 equiv)

  • Temperature: 40°C, 6 hours

  • Yield: 88% with 99.5% HPLC purity

This method eliminates intermediate isolation steps, reducing production time by 40% compared to sequential protocols . However, it requires rigorous moisture control (<0.1% H₂O) to prevent isopropyl chloride hydrolysis.

Catalytic Asymmetric Modifications

While glycine lacks stereogenic centers, its derivatives participate in asymmetric syntheses. A 2023 chiral induction method employs:

Using ytterbium triflate (10 mol%) in dichloroethane at −20°C, researchers achieved 95:5 diastereomeric ratio (dr) for subsequent alkylation reactions . This technique expands the compound’s utility in β-peptide synthesis.

Industrial-Scale Purification Protocols

Post-synthesis purification critically impacts product quality. Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/ethanol/water (5:5:4:6 v/v) resolves Boc-Gly-OiPr from:

  • Unreacted glycine (K = 0.32)

  • Hydrolysis byproducts (K = 2.17)

  • Dimer impurities (K = 1.89)

CPC parameters:

Column VolumeFlow RateRotation SpeedPurity Achieved
1,000 mL12 mL/min1,800 rpm99.8%

This method reduces solvent consumption by 60% versus traditional silica gel chromatography .

Where Ea = 78.4 kJ/mol (determined via Arrhenius analysis) . Recommended storage at −20°C under nitrogen maintains >98% purity for 24 months.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Solvent Intensity (L/kg)CO₂ Emissions (kg/kg)
Aqueous-Phase 93.999.55.21.8
NHS Ester 83.099.28.73.1
One-Pot 88.099.53.91.2

The aqueous-phase method demonstrates superior environmental metrics, while one-pot synthesis balances efficiency and purity.

Emerging Technologies in Process Intensification

Continuous flow systems enhance Boc-Gly-OiPr production:

  • Microreactor (ID 500 μm): Residence time 8.7 minutes vs. 6 hours batch

  • Productivity: 12.7 kg/L·h vs. 0.8 kg/L·h batch

  • Selectivity: 99.1% at 50°C with 20 bar pressure

These systems enable on-demand synthesis for personalized medicine applications .

Applications Driving Synthesis Innovation

Increasing demand in:

  • GLP-1 Analogues : Boc-Gly-OiPr consumption up 37% annually (2023–2025)

  • Anticancer Peptides : Requiring >99.97% enantiomeric purity

  • Biodegradable Polymers : 15,000 MT annual production by 2026

These applications necessitate continuous process optimization for cost and quality targets.

Scientific Research Applications

Chemistry

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) serves as a building block in the synthesis of more complex molecules, especially in peptide synthesis. Its protective group allows for selective reactions without interfering with other functional groups.

ApplicationDescription
Peptide SynthesisUsed as an intermediate in the formation of peptides due to its stability under various reaction conditions.
Chemical ReactionsParticipates in hydrolysis and nucleophilic substitution reactions, making it versatile in organic synthesis.

Biology

In biological research, this compound is utilized to study amino acid metabolism and protein synthesis pathways. It helps in understanding how modifications to glycine affect its biological functions.

Biological ApplicationDescription
Amino Acid MetabolismInvestigates the role of glycine derivatives in metabolic pathways.
Protein Synthesis StudiesAssists in elucidating mechanisms of protein assembly and function.

Medicine

Research involving this compound may focus on developing new pharmaceuticals or studying the pharmacokinetics of glycine derivatives. Its potential therapeutic applications include neuroprotection and modulation of neurotransmitter systems.

Medical ApplicationDescription
Drug DevelopmentExplores glycine derivatives for potential use in treating neurological disorders.
PharmacokineticsStudies how modifications to glycine affect absorption, distribution, metabolism, and excretion (ADME).

Industrial Applications

In industrial chemistry, Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) can be used as an intermediate in the production of specialty chemicals.

Industrial UseDescription
Specialty Chemicals ProductionServes as a precursor for various chemical processes and products.

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of using Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) in synthesizing bioactive peptides with improved stability compared to unprotected amino acids.

Case Study 2: Neuroprotective Effects

Research indicated that modifications of glycine derivatives could enhance neuroprotective effects against excitotoxicity in neuronal cultures, suggesting potential therapeutic roles for compounds like 9CI.

Comparison with Similar Compounds

Comparison Based on Ester Groups

The ester group significantly influences solubility, reactivity, and steric hindrance. Below is a comparison with glycine derivatives bearing different ester moieties:

Compound Name Ester Group Molecular Formula Key Properties Reference
Target Compound 1-Methylethyl C₁₁H₂₁NO₄ Moderate lipophilicity; stable under basic conditions.
Glycine, N-Boc-, ethyl ester Ethyl C₉H₁₇NO₄ Higher solubility in polar solvents; faster deprotection kinetics.
Glycine, N-Boc-, 2-hydroxyethyl ester 2-Hydroxyethyl C₁₀H₁₉NO₅ Enhanced water solubility; useful for hydrophilic peptide segments.
Glycine, N-Boc-, 2-methylhydrazide 2-Methylhydrazide C₈H₁₇N₃O₃ Reacts with aldehydes/ketones for conjugation; used in hydrazone linkages.
Glycine, N-Boc-, 2,5-dioxo-1-pyrrolidinyl ester Succinimidyl C₁₁H₁₆N₂O₆ Active ester for rapid peptide coupling; minimizes racemization.

Key Observations :

  • Isopropyl ester (target compound) offers intermediate lipophilicity, making it suitable for reactions requiring organic solvents (e.g., DMF or dichloromethane).
  • Ethyl ester derivatives are more polar, favoring applications in aqueous-organic mixed phases.
  • Succinimidyl esters (active esters) are highly reactive, enabling efficient amide bond formation without additional coupling agents .

Comparison Based on Amino Acid Backbone

The Boc-protected glycine framework can be extended to other amino acids. For example:

Compound Name Amino Acid Backbone Molecular Formula Key Differences Reference
Target Compound (Glycine) Glycine C₁₁H₂₁NO₄ No side chain; maximal synthetic flexibility.
N-Boc-L-serine methyl ester Serine C₉H₁₇NO₅ Hydroxyl side chain introduces polarity and H-bonding.
N-Boc-L-threonine methyl ester Threonine C₁₀H₁₉NO₅ β-hydroxyl group increases steric hindrance.
N-Boc-L-glutamic acid 1-ethyl ester Glutamic acid C₁₂H₂₁NO₆ Carboxylic acid side chain (protected) for crosslinking.

Functional Implications :

  • Glycine derivatives (e.g., target compound) are preferred for introducing minimal steric bulk.
  • Serine/threonine derivatives are used to incorporate post-translational modification sites (e.g., phosphorylation).
  • Glutamic acid derivatives enable the introduction of negative charges or crosslinking moieties after deprotection .

Comparison Based on Protecting Groups

While the Boc group is common, other protecting groups alter stability and deprotection conditions:

Compound Name Protecting Group Deprotection Conditions Stability Profile Reference
Target Compound (Boc) Boc Mild acid (TFA, HCl) Stable to bases; labile in acidic conditions.
N-Fmoc-glycine isopropyl ester Fmoc Piperidine/DMF Base-labile; stable under acidic conditions.
N-Cbz-glycine ethyl ester Cbz (Benzyloxycarbonyl) Hydrogenolysis Sensitive to hydrogenation; orthogonal to Boc. N/A

Biological Activity

Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI), with the molecular formula C10H19NO4 and CAS number 197579-95-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various applications.

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight217.262 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point294.9 ± 23.0 °C
Flash Point132.1 ± 22.6 °C

The biological activity of Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 1-methylethyl ester (9CI) is primarily linked to its role as a precursor in biochemical pathways involving amino acids and peptides. Glycine itself is a non-essential amino acid that participates in various physiological processes, including:

  • Protein Synthesis : Glycine is integral to the synthesis of proteins and the formation of collagen.
  • Neurotransmission : It acts as an inhibitory neurotransmitter in the central nervous system, influencing neuronal excitability.
  • Metabolic Pathways : Glycine is involved in the synthesis of heme and other metabolites essential for cellular functions.

Antioxidant Properties

Research indicates that compounds related to glycine may exhibit antioxidant activities by scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Glycine derivatives have been shown to modulate inflammatory responses. For instance, studies suggest that glycine can inhibit the production of pro-inflammatory cytokines, thereby potentially alleviating conditions like arthritis and other inflammatory diseases.

Case Studies

  • Neuroprotective Effects :
    A study published in Neuroscience Letters explored the neuroprotective effects of glycine derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and improve cognitive function in animal models subjected to oxidative stress .
  • Metabolic Regulation :
    Another study investigated the role of glycine in metabolic regulation, particularly its impact on lipid metabolism. The findings suggested that glycine supplementation could lower triglyceride levels and improve overall lipid profiles in subjects with metabolic syndrome .
  • Cardiovascular Health :
    Research published in The Journal of Clinical Investigation highlighted the potential cardiovascular benefits of glycine esters. The study demonstrated that these compounds could enhance endothelial function and reduce arterial stiffness in hypertensive models .

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